Isoliquiritigenin, also known by its identifiers GU17 and ISL, is a natural flavonoid compound primarily derived from the licorice plant (Glycyrrhiza glabra). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Isoliquiritigenin has been investigated for its potential therapeutic applications in various diseases, particularly in cancer and inflammatory conditions.
Isoliquiritigenin is predominantly extracted from licorice root, which has been used in traditional medicine for centuries. The compound can also be synthesized through various chemical methods, allowing for higher purity and yield than extraction methods alone. Its presence in other plant sources such as Agapanthus africanus further expands its availability.
Isoliquiritigenin belongs to the class of compounds known as flavonoids, specifically categorized under chalcones. Chalcones are characterized by their open-chain structure that can undergo various transformations to yield different bioactive compounds.
The synthesis of isoliquiritigenin can be achieved through several methods:
The synthesis typically requires:
Isoliquiritigenin has a molecular formula of C15H12O5 and a molecular weight of approximately 272.25 g/mol. The structure features a typical chalcone backbone with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Isoliquiritigenin participates in various chemical reactions, including:
Research indicates that isoliquiritigenin can inhibit certain enzymes like aldose reductase, demonstrating an IC50 value of 320 nM, which suggests a significant potential for therapeutic applications in diabetic complications .
Isoliquiritigenin exerts its biological effects through multiple pathways:
Studies have demonstrated that isoliquiritigenin can modulate immune responses and reduce inflammation markers such as TNF-α and IL-6 in various cell lines.
Relevant analyses show that isoliquiritigenin has strong antioxidant properties, contributing to its therapeutic potential against oxidative stress-related diseases .
Isoliquiritigenin has several scientific uses:
Isoliquiritigenin demonstrates potent inhibition of aldose reductase (AR), a key enzyme in the polyol pathway responsible for converting glucose to sorbitol under hyperglycemic conditions. Structural analyses reveal that isoliquiritigenin binds to the active site of aldose reductase with an exceptionally high affinity, exhibiting an inhibitory concentration (IC₅₀) of 320 nM [1]. This binding is characterized by hydrogen bond formation between isoliquiritigenin’s hydroxyl groups and catalytic residues (Tyr48 and His110) of the enzyme, alongside hydrophobic interactions with Trp111 and Phe122 [1] [4]. Such precise molecular interactions disrupt NADPH cofactor binding and impede substrate reduction.
Table 1: Inhibitory Profile of Isoliquiritigenin Against Aldose Reductase
| Experimental System | IC₅₀ Value | Key Structural Interactions | Functional Outcome |
|---|---|---|---|
| Purified Aldose Reductase Enzyme | 320 nM | Hydrogen bonding with Tyr48/His110; Hydrophobic interactions with Trp111/Phe122 | Blockade of glucose-to-sorbitol conversion |
| Hyperglycemic Cell Models | 410 nM | Competitive inhibition with NADPH binding site | Prevention of intracellular osmotic stress |
| Diabetic Rat Lens Ex Vivo | 350 nM | Stabilization of enzyme-inhibitor complex | Delayed cataract formation |
Functionally, this inhibition prevents toxic sorbitol accumulation and subsequent osmotic stress in tissues vulnerable to diabetic complications (e.g., retina, kidneys, and nerves) [1] [6]. Isoliquiritigenin’s chalcone scaffold provides structural flexibility that enhances its binding specificity over synthetic inhibitors, making it a promising candidate for mitigating diabetic microvascular complications [4].
Isoliquiritigenin exerts anti-inflammatory effects by targeting the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that drives caspase-1 activation and interleukin-1β (IL-1β) maturation. Mechanistically, isoliquiritigenin suppresses NLRP3 priming by inhibiting nuclear factor kappa B (NF-κB) nuclear translocation, thereby reducing transcriptional upregulation of NLRP3 and pro-IL-1β [6] [8]. Furthermore, it disrupts inflammasome assembly by blocking ASC (apoptosis-associated speck-like protein containing a CARD) speck oligomerization, a critical step for caspase-1 activation [8].
Table 2: Effects of Isoliquiritigenin on NLRP3 Inflammasome Components
| Inflammatory Model | Targeted Pathway | Key Molecular Effects | Downstream Impact |
|---|---|---|---|
| Carrageenan-Induced Pleurisy | NF-κB/NLRP3 | Inhibition of NF-κB nuclear translocation; 45% reduction in NLRP3 expression | Suppressed IL-1β/caspase-1 maturation by 60% |
| IL-1β-Stimulated Endothelial Cells | ASC Oligomerization | Disruption of ASC speck formation | 70% decrease in active IL-1β secretion |
| Macrophage Activation Models | Reactive Oxygen Species Signaling | Scavenging mitochondrial reactive oxygen species | Attenuation of NLRP3 inflammasome assembly |
This dual-phase inhibition mitigates inflammatory cascades in diseases like atherosclerosis and diabetic vasculopathy. Notably, isoliquiritigenin’s ability to suppress reactive oxygen species generation further prevents reactive oxygen species-dependent NLRP3 activation, creating a feedback loop that amplifies its anti-inflammatory activity [8].
Isoliquiritigenin disrupts oncogenic signaling by targeting multiple nodes of the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mammalian target of rapamycin) pathway, a critical regulator of cancer cell survival, proliferation, and metastasis. In hepatocellular carcinoma (Hep3B) cells, isoliquiritigenin downregulates phospho-Akt (Ser473) by 60% and reduces mammalian target of rapamycin complex 1 activity by 45%, as confirmed through phospho-specific immunoblotting [3] [5]. This inhibition occurs upstream via suppression of growth factor receptors (e.g., insulin-like growth factor 1 receptor) and phosphatase and tensin homolog activation [9].
Consequently, isoliquiritigenin induces G1/S cell cycle arrest by modulating cyclin-dependent kinase regulators: it suppresses cyclin D1 expression while upregulating cyclin-dependent kinase inhibitors p21 and p27 [3]. Additionally, isoliquiritigenin promotes autophagic cell death through mammalian target of rapamycin-dependent unc-51-like autophagy-activating kinase 1 activation and microtubule-associated protein 1A/1B-light chain 3 lipidation [5] [9]. In vivo studies using Hep3B xenografts show isoliquiritigenin (50 mg/kg) reduces tumor volume by 65% through this pathway dysregulation [3].
Table 3: Isoliquiritigenin-Induced Modulation of PI3K/Akt/mammalian Target of Rapamycin Components in Cancer Models
| Cancer Type | Cell Line/Model | Key Molecular Changes | Functional Outcomes |
|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B (in vitro/in vivo) | ↓p-Akt (60%); ↓cyclin D1 (50%); ↑p21/p27 (70%) | G1/S arrest; 65% tumor volume reduction |
| Melanoma | A375/A2058 | ↓p-PI3K (55%); ↓p-mammalian target of rapamycin (40%) | Autophagy induction; inhibition of migration |
| Colorectal Cancer | HCT-116 | ↓Akt phosphorylation; ↑cleaved caspase-3 | Apoptosis increase from 7.37% to 17.26% |
Isoliquiritigenin activates adenosine monophosphate-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, through liver kinase B1-dependent phosphorylation at Thr172. At 10 μM concentration, isoliquiritigenin increases phospho-AMPK levels by 3.5-fold in endothelial cells, triggering downstream metabolic effects [7] [9]. Activated AMPK enhances glucose uptake via glucose transporter 4 translocation and inhibits gluconeogenesis through phosphoenolpyruvate carboxykinase downregulation [8].
Mitochondrially, isoliquiritigenin (20 μM) reduces reactive oxygen species production by 50% and improves membrane potential in high glucose-stressed cells [7] [9]. This protection stems from AMPK-driven upregulation of:
In type 2 diabetic db/db mice, isoliquiritigenin (20 mg/kg) restores aortic endothelial function by 80% via this AMPK-nuclear factor erythroid 2-related factor 2 axis, confirming its role in metabolic and redox homeostasis [8].
Table 4: Metabolic Effects of Isoliquiritigenin via AMPK Activation
| Biological System | AMPK Activation Level | Key Metabolic Targets | Mitochondrial Outcomes |
|---|---|---|---|
| High Glucose-Stressed Endothelial Cells | 3.5-fold ↑p-AMPK | Glucose transporter 4 translocation (2.2-fold); ↑peroxisome proliferator-activated receptor gamma coactivator 1-alpha (2.3-fold) | 50% reactive oxygen species reduction; improved membrane potential |
| Type 2 Diabetic Mice (db/db) | 2.8-fold ↑p-AMPK | ↑superoxide dismutase 1 (2.1-fold); ↑heme oxygenase-1 (2.8-fold) | 80% restoration of endothelial function |
| 3T3-L1 Adipocytes | ↓mammalian target of rapamycin complex 1 activity | ↓phosphoenolpyruvate carboxykinase; ↑fatty acid oxidation | Inhibition of adipogenesis |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1